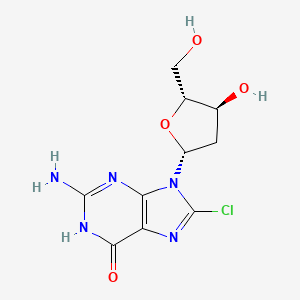

8-Chloro-2'-deoxyguanosine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-8-chloro-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJGYHICYATNGZ-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 8-Chloro-2'-deoxyguanosine in DNA Damage: A Technical Guide for Researchers

Abstract

Chronic inflammation is a well-established driver of carcinogenesis, and a key mechanism underlying this link is the generation of reactive species that damage cellular macromolecules, including DNA.[1][2] One such damaging agent is hypochlorous acid (HOCl), produced by the enzyme myeloperoxidase in immune cells.[3][4] A major product of the reaction between HOCl and genomic DNA is 8-Chloro-2'-deoxyguanosine (8-Cl-dG), a halogenated DNA adduct with significant mutagenic potential.[1][2] This technical guide provides an in-depth exploration of the role of 8-Cl-dG in DNA damage, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanisms of its formation, its profound impact on DNA fidelity, the cellular systems that have evolved to counteract this threat, and the analytical methodologies for its detection and quantification.

Introduction: The Inflammatory Basis of a Mutagenic Lesion

Inflammation, a fundamental biological response to injury and infection, can paradoxically contribute to the pathogenesis of chronic diseases, including cancer.[1] A key feature of the inflammatory microenvironment is the "respiratory burst" in phagocytic immune cells, leading to the production of reactive oxygen and halogen species. Myeloperoxidase, an enzyme abundant in neutrophils, utilizes hydrogen peroxide and chloride ions to generate the potent oxidant, hypochlorous acid (HOCl).[3][4] While essential for microbial killing, aberrant or chronic production of HOCl can lead to "collateral damage" to host tissues.

Genomic DNA is a primary target of HOCl, and the C8 position of guanine is particularly susceptible to modification. The reaction of HOCl with 2'-deoxyguanosine yields this compound (8-Cl-dG) as a major, stable DNA adduct.[1][2] The presence of this lesion in cellular DNA is a hallmark of inflammation-induced genomic instability and is implicated in the etiology of inflammation-associated cancers.[3][4] Understanding the biology of 8-Cl-dG is therefore critical for developing strategies to mitigate the carcinogenic risks of chronic inflammation.

Formation of this compound

The formation of 8-Cl-dG is a direct consequence of the interaction between hypochlorous acid and the guanine bases within the DNA duplex. The C8 position of guanine is electron-rich and thus a prime target for electrophilic attack by HOCl.

Diagram of 8-Cl-dG Formation

Caption: Formation of 8-Cl-dG from HOCl.

The Mutagenic Potential of this compound

The presence of a bulky chlorine atom at the C8 position of guanine has profound implications for DNA replication fidelity. The chlorine atom favors a syn conformation of the glycosidic bond, in contrast to the normal anti conformation of guanine. This altered conformation disrupts standard Watson-Crick base pairing and promotes mispairing during DNA synthesis.

Studies have shown that DNA polymerases can misinterpret the 8-Cl-dG lesion, leading to the incorporation of incorrect nucleotides opposite the adduct. Specifically, 8-Cl-dG can template the insertion of a guanine nucleotide (dGTP) instead of the correct cytosine nucleotide (dCTP).[1][2] This misincorporation, if not repaired, will result in a G:C to C:G transversion mutation in the subsequent round of DNA replication.[1]

The mutagenic frequency and specificity of 8-Cl-dG are dependent on the DNA polymerase involved. For instance, DNA polymerase κ has been shown to promote single-base deletions and misincorporation of dGMP, dAMP, and dTMP opposite 8-Cl-dG, while polymerases α and η are more prone to correctly incorporate dCMP.[3]

Diagram of 8-Cl-dG Mutagenesis

Caption: Mutagenic pathway of 8-Cl-dG.

Cellular Defense: DNA Repair Mechanisms

Given the mutagenic threat posed by 8-Cl-dG, cells have evolved sophisticated DNA repair pathways to remove this lesion. The primary mechanism for repairing small, non-helix-distorting base lesions is the Base Excision Repair (BER) pathway.

While the specific DNA glycosylase responsible for recognizing and excising 8-Cl-dG has not been definitively identified, evidence points towards the involvement of the NEIL (Nei-like) family of DNA glycosylases, specifically NEIL1 and NEIL2. These enzymes are known to recognize and remove a variety of oxidized purine and pyrimidine lesions from DNA.[5][6] It is hypothesized that NEIL1 and NEIL2 can act as a backup for the primary 8-oxoguanine glycosylase (OGG1) in the repair of oxidized guanine adducts.[6]

The proposed BER pathway for 8-Cl-dG is as follows:

-

Recognition and Excision: A DNA glycosylase (e.g., NEIL1/2) recognizes the 8-Cl-dG lesion and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.

-

Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site.

-

Synthesis: DNA polymerase β (Pol β) removes the 5'-deoxyribose phosphate (dRP) moiety and inserts the correct nucleotide (dCMP) opposite the abasic site.

-

Ligation: DNA ligase seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

Diagram of Base Excision Repair of 8-Cl-dG

Caption: Base Excision Repair of 8-Cl-dG.

Biological Consequences Beyond Mutagenesis

The detrimental effects of 8-Cl-dG may extend beyond its mutagenic potential. The presence of this bulky adduct in DNA can interfere with fundamental cellular processes:

-

Transcription: The passage of RNA polymerase can be stalled or blocked by DNA lesions, potentially leading to altered gene expression. While the direct impact of 8-Cl-dG on transcription is yet to be fully elucidated, studies on the analogous 8-chloroadenosine suggest that chlorinated nucleosides can disrupt nucleic acid synthesis.[6]

-

Cell Cycle Progression: The accumulation of unrepaired DNA damage can trigger cell cycle checkpoints, leading to a halt in cell division to allow time for repair. Persistent damage may induce senescence or apoptosis (programmed cell death).[6]

-

Apoptosis: The cellular toxicity of chlorinated nucleosides has been demonstrated, with 8-chloroadenosine shown to induce apoptosis in various cell types. This suggests that high levels of 8-Cl-dG could contribute to cell death, a mechanism to eliminate heavily damaged cells and prevent the propagation of mutations.

Analytical Methodologies for 8-Cl-dG Detection

Accurate detection and quantification of 8-Cl-dG in biological samples are crucial for its validation as a biomarker of inflammation-induced DNA damage and for assessing the efficacy of therapeutic interventions. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Quantification of 8-Cl-dG in DNA

This protocol provides a general framework for the analysis of 8-Cl-dG. Optimization will be required for specific sample types and instrumentation.

1. DNA Isolation and Preparation: a. Isolate genomic DNA from tissues or cells using a standard method that minimizes artifactual oxidation. b. Quantify the isolated DNA using a spectrophotometric or fluorometric method. c. Prepare a solution of DNA at a concentration of 1 mg/mL in a metal-free buffer.

2. Enzymatic Hydrolysis of DNA: a. To 50 µg of DNA, add a cocktail of enzymes for complete digestion to nucleosides. This typically includes DNase I, nuclease P1, and alkaline phosphatase. b. Incubate the mixture at 37°C for 2-4 hours. c. Add an internal standard, such as a stable isotope-labeled version of 8-Cl-dG ([¹⁵N₅]-8-Cl-dG), to the digested sample for accurate quantification.

3. Sample Cleanup (Optional but Recommended): a. To remove interfering substances, a solid-phase extraction (SPE) step may be employed. b. Condition an appropriate SPE cartridge (e.g., C18) with methanol and then water. c. Load the hydrolyzed DNA sample onto the cartridge. d. Wash the cartridge with a weak solvent to remove polar impurities. e. Elute the nucleosides with a stronger solvent, such as methanol or acetonitrile. f. Evaporate the eluate to dryness and reconstitute in the LC mobile phase.

4. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Column: A reversed-phase C18 column is typically used. ii. Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid). iii. Flow Rate: Adjusted based on the column dimensions. b. Tandem Mass Spectrometry (MS/MS): i. Ionization: Electrospray ionization (ESI) in positive ion mode. ii. Detection: Multiple Reaction Monitoring (MRM) mode. iii. MRM Transitions:

- 8-Cl-dG: Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion (e.g., the depurinated base). The exact m/z values will depend on the specific chlorine isotope.

- Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

5. Data Analysis: a. Generate a calibration curve using known concentrations of an 8-Cl-dG analytical standard. b. Quantify the amount of 8-Cl-dG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Diagram of LC-MS/MS Workflow for 8-Cl-dG Analysis

Caption: Workflow for 8-Cl-dG analysis by LC-MS/MS.

Synthesis of this compound Standard

The availability of a pure analytical standard is a prerequisite for accurate quantification. While commercially available, a laboratory synthesis may be necessary. A plausible synthetic route can be adapted from methods used for similar modified nucleosides.

Proposed Synthetic Protocol

This protocol is a proposed route and requires optimization.

1. Protection of 2'-deoxyguanosine: a. Protect the hydroxyl groups of the deoxyribose sugar of 2'-deoxyguanosine using a suitable protecting group, such as a silyl ether (e.g., TBDMS). b. Protect the exocyclic amine of the guanine base.

2. Chlorination at the C8 Position: a. React the protected 2'-deoxyguanosine with a chlorinating agent, such as N-chlorosuccinimide (NCS), in an appropriate solvent.

3. Deprotection: a. Remove the protecting groups from the sugar and the base under appropriate conditions (e.g., fluoride for silyl ethers and basic conditions for the base protection).

4. Purification: a. Purify the final product, this compound, using techniques such as column chromatography and/or recrystallization. b. Confirm the identity and purity of the product using NMR and mass spectrometry.

Conclusion and Future Perspectives

This compound is a significant DNA lesion arising from the inflammatory response. Its potent mutagenicity and potential to disrupt other critical cellular processes underscore its likely role in the initiation and progression of inflammation-associated cancers. The continued development of sensitive analytical methods for its detection will be crucial for establishing its utility as a clinical biomarker.

Future research should focus on definitively identifying the DNA glycosylases responsible for the repair of 8-Cl-dG and elucidating the downstream consequences of its accumulation on gene expression and cell fate. A deeper understanding of the mechanisms by which this lesion contributes to genomic instability will pave the way for novel therapeutic strategies aimed at preventing or treating inflammation-driven malignancies.

References

- NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by TH5487.

- NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by TH5487. PubMed. (2021-04-27).

- Miscoding properties of this compound, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases. PubMed. (2012-10-17).

- NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by TH5487.

- Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogen

- Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogen

- The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics. PubMed. (1997-01-24).

- Recognition of the Oxidized Lesions Spiroiminodihydantoin and Guanidinohydantoin in DNA by the Mammalian Base Excision Repair Glycosylases NEIL1 and NEIL2. PubMed.

- Complex Roles of NEIL1 and OGG1: Insights Gained from Murine Knockouts and Human Polymorphic Variants. MDPI.

- Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs. Frontiers.

- Miscoding properties of this compound, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases. PubMed. (2012-10-17).

Sources

- 1. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by TH5487 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neil3 and NEIL1 DNA Glycosylases Remove Oxidative Damages from Quadruplex DNA and Exhibit Preferences for Lesions in the Telomeric Sequence Context - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Miscoding properties of this compound, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 8-Chloro-2'-deoxyguanosine

This guide provides a comprehensive technical overview of 8-Chloro-2'-deoxyguanosine (8-Cl-dG), a significant DNA lesion implicated in inflammation-driven carcinogenesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the discovery, detailed synthesis, and biological implications of 8-Cl-dG, offering field-proven insights and methodologies.

Introduction: The Emergence of a Key Biomarker in Inflammatory Disease

Chronic inflammation is a known driver of various cancers.[1][2] At the heart of this connection lies the production of reactive oxygen and halogen species by immune cells. A key player in this process is the enzyme myeloperoxidase (MPO), which generates hypochlorous acid (HOCl) as a potent antimicrobial agent.[1][2] However, this reactive molecule can also inflict collateral damage on the host's cellular components, including DNA. When HOCl reacts with the guanine base in DNA, it can lead to the formation of several halogenated adducts, with this compound being a major and stable product.[1][2][3] The discovery of 8-Cl-dG in biological systems has provided a crucial biomarker for inflammation-induced DNA damage and has spurred research into its role in mutagenesis and carcinogenesis.

The Discovery and Significance of this compound

The identification of 8-Cl-dG in vivo was a pivotal moment in understanding the mechanisms linking inflammation and cancer. Studies have shown that this lesion can be detected in the liver DNA and urine of animal models of inflammation, highlighting its physiological relevance.[1] The presence of a chlorine atom at the C8 position of the purine ring significantly alters the properties of the guanine base. This modification can disrupt normal DNA replication and repair processes, leading to mutations. Specifically, 8-Cl-dG has been shown to be a mutagenic lesion, with the frequency and type of mutation depending on the DNA polymerase involved in its bypass.[1]

The biological significance of 8-Cl-dG extends to its ability to induce G-to-C transversion mutations.[2][3] This occurs because the chlorine atom at the C8 position favors a syn conformation of the guanine base, which can lead to mispairing with an incoming deoxyguanosine triphosphate (dGTP) during DNA replication.[2][3] This mutagenic potential underscores the importance of 8-Cl-dG as a key player in the etiology of inflammation-associated cancers.

Synthesis of this compound: A Technical Protocol

The chemical synthesis of this compound is essential for its use as a standard in analytical studies and for its incorporation into oligonucleotides to investigate its biological effects. While various methods for the synthesis of 8-halopurines exist, a common approach involves the direct halogenation of 2'-deoxyguanosine. The following protocol is adapted from established methods for the synthesis of related 8-halopurines.

Experimental Protocol: Synthesis of this compound

Materials:

-

2'-deoxyguanosine

-

N-Chlorosuccinimide (NCS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., argon or nitrogen)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2'-deoxyguanosine in anhydrous DMF.

-

Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) portion-wise at room temperature. The molar ratio of NCS to 2'-deoxyguanosine should be optimized, but a slight excess of NCS is typically used.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., a mixture of dichloromethane and methanol). The reaction is typically stirred at room temperature for 24-48 hours.

-

Work-up: Once the reaction is complete, as indicated by TLC, quench the reaction by adding a small amount of water. Remove the DMF under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by silica gel column chromatography. Elute the column with a gradient of methanol in dichloromethane to separate the desired product from unreacted starting material and byproducts.

-

Final Purification and Characterization: The fractions containing the product are collected, and the solvent is evaporated. For higher purity, the product can be further purified by preparative HPLC. The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Caption: Workflow for a primer extension assay to study 8-Cl-dG.

Mechanism of 8-Cl-dG Induced Mutagenesis

The mutagenic nature of 8-Cl-dG is rooted in its ability to adopt a syn conformation, which facilitates the formation of a Hoogsteen base pair with an incoming guanine nucleotide. [2][3]This is in contrast to the normal anti conformation of guanine, which pairs with cytosine.

Sources

8-Chloro-2'-deoxyguanosine: A Technical Guide to its Role and Quantification as a Biomarker of Myeloperoxidase-Derived Oxidative Stress

Foreword for the Modern Researcher

In the intricate landscape of drug development and disease pathology, the ability to precisely measure specific molecular events is paramount. Oxidative stress, a familiar foe, manifests in myriad ways, creating a complex mosaic of damage that can be challenging to interpret. This guide moves beyond the generalized markers of oxidative stress to focus on a highly specific and mechanistically informative biomarker: 8-Chloro-2'-deoxyguanosine (8-Cl-dG). Its presence tells a specific story—one of inflammation, neutrophil and macrophage activation, and the enzymatic activity of myeloperoxidase (MPO). For researchers in oncology, neurodegenerative diseases, and inflammatory disorders, understanding and accurately quantifying 8-Cl-dG offers a refined tool to dissect disease mechanisms, stratify patient populations, and assess the efficacy of targeted therapeutics. This document is structured not as a rigid manual, but as a comprehensive scientific narrative, designed to equip you with the foundational knowledge and practical methodologies to integrate 8-Cl-dG analysis into your research endeavors.

Part 1: The Biochemical Genesis of a Specific Biomarker

The Inflammatory Milieu and Myeloperoxidase Activity

Inflammation is a double-edged sword. While essential for host defense, chronic inflammation drives the pathology of numerous diseases. A key player in the innate immune response is the enzyme myeloperoxidase (MPO), a heme protein abundantly expressed in neutrophils and to a lesser extent, in monocytes and certain macrophage populations.[1] Upon activation at a site of inflammation, these phagocytic cells release MPO into the extracellular space.[2]

MPO's primary function is to catalyze the production of potent microbicidal oxidants.[3] In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO generates hypochlorous acid (HOCl), a powerful chlorinating and oxidizing agent.[2][4][5] This reaction is a hallmark of the neutrophil-mediated inflammatory response.

The Reaction: From Deoxyguanosine to a Chlorinated Adduct

Hypochlorous acid is highly reactive and can diffuse to attack a wide range of biological molecules, including lipids, proteins, and nucleic acids.[2][5] Within the cell, one of the most susceptible targets is the guanine base in DNA. HOCl reacts directly with the C8 position of 2'-deoxyguanosine (dG) residues in DNA to form the stable chlorinated adduct, this compound (8-Cl-dG).[5][6]

This reaction is distinct from the damage caused by reactive oxygen species (ROS) like the hydroxyl radical (•OH), which typically leads to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG). While 8-OHdG is a general marker of oxidative stress, 8-Cl-dG is a specific footprint of MPO-derived chlorinative stress.[7]

Biological Consequences and Significance

The formation of 8-Cl-dG is not a benign modification. It is a form of DNA damage that can have significant downstream consequences:

-

Mutagenicity: The 8-Cl-dG lesion is mutagenic. During DNA replication, some DNA polymerases can misinterpret the modified base, leading to the incorporation of incorrect nucleotides opposite the lesion.[8] This can result in G-to-T transversions and other mutations, potentially contributing to the initiation and progression of cancer associated with chronic inflammation.[8]

-

Genomic Instability: The presence of bulky adducts like 8-Cl-dG can distort the DNA helix, potentially interfering with DNA replication and transcription and leading to genomic instability.[9]

-

Biomarker Specificity: The formation of 8-Cl-dG is intrinsically linked to the MPO-H₂O₂-Cl⁻ system.[2] This makes it a highly specific biomarker for inflammation-driven pathology where neutrophils and macrophages are actively engaged. Its detection provides a direct link between immune cell activation and resulting DNA damage.

Part 2: The Analytical Mandate: Accurate Quantification of 8-Cl-dG

The trustworthiness of any biomarker hinges on the ability to measure it accurately and reproducibly. The analysis of DNA adducts like 8-Cl-dG, which exist at low levels within a complex biological matrix, demands highly sensitive and specific analytical techniques. The gold standard for this application is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Foundational Step: Sample Preparation

The adage 'garbage in, garbage out' is acutely true for sensitive mass spectrometry assays. The goal of sample preparation is to isolate the DNA, digest it into its constituent nucleosides, and present a clean sample for instrumental analysis, all while preventing the artificial formation or degradation of the analyte.

This protocol is a robust method for isolating high-quality genomic DNA from tissue samples, minimizing oxidative artifacts.

-

Homogenization: Weigh ~20-50 mg of frozen tissue and homogenize in a lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS) using a mechanical homogenizer. The process should be performed on ice to minimize enzymatic activity.

-

Proteolysis: Add Proteinase K to a final concentration of 100-200 µg/mL and incubate at 56°C for 3-4 hours or overnight until the tissue is completely lysed. Proteinase K degrades cellular proteins, including nucleases that could degrade the DNA.

-

Phenol-Chloroform Extraction: Perform a standard phenol:chloroform:isoamyl alcohol (25:24:1) extraction to remove proteins.[3] Mix the lysate with an equal volume of the phenol mixture, centrifuge, and carefully collect the upper aqueous phase containing the DNA. Repeat this step to ensure purity.

-

Chloroform Wash: Perform a final extraction with chloroform:isoamyl alcohol (24:1) to remove residual phenol.

-

DNA Precipitation: Precipitate the DNA from the aqueous phase by adding 1/10th volume of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol.[3] A white, fibrous DNA precipitate should become visible.

-

Washing and Resuspension: Centrifuge to pellet the DNA. Wash the pellet twice with 70% ethanol to remove salts. Air-dry the pellet briefly and resuspend in a small volume of nuclease-free water or TE buffer.

-

RNA Removal: Add RNase A to the resuspended DNA and incubate at 37°C for 1 hour to degrade any co-purified RNA.

-

Quantification and Quality Control: Determine the DNA concentration and purity using UV spectrophotometry (A260/A280 ratio should be ~1.8).

Complete digestion of DNA to 2'-deoxynucleosides is critical for accurate quantification. This multi-enzyme approach ensures efficient hydrolysis.

-

Sample Preparation: To an aliquot of purified DNA (10-50 µg), add the isotopically labeled internal standard ([¹⁵N₅]-8-Cl-dG or similar). The addition of the internal standard at the earliest possible stage corrects for variability in subsequent sample handling and analysis.

-

Initial Digestion: Add DNase I and incubate at 37°C for 1-2 hours. This endonuclease creates nicks and breaks in the DNA backbone, making it more accessible to exonucleases.

-

Secondary Digestion: Add alkaline phosphatase and snake venom phosphodiesterase. Continue incubation at 37°C for at least 6 hours, or overnight, to ensure complete digestion to individual nucleosides.[10]

-

Enzyme Removal: After digestion, the enzymes must be removed. This is typically achieved by ultrafiltration using a 10 kDa molecular weight cutoff filter. The nucleosides will pass through the filter while the larger enzyme proteins are retained.

-

Sample Concentration: The resulting filtrate containing the nucleoside mixture can be dried down under vacuum and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.

The Core of Quantification: LC-MS/MS Methodology

LC-MS/MS provides unparalleled selectivity and sensitivity by combining the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.

In an MRM experiment, a specific molecule is targeted for quantification.

-

Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to allow only ions with the specific mass-to-charge ratio (m/z) of the protonated 8-Cl-dG molecule (the precursor ion) to pass through.

-

Q2 (Fragmentation): The selected precursor ions are accelerated into the second quadrupole (Q2), which acts as a collision cell. Here, they collide with an inert gas (e.g., argon), causing them to fragment in a predictable manner.

-

Q3 (Product Ion Selection): The third quadrupole (Q3) is set to allow only a specific, characteristic fragment ion (the product ion) to pass through to the detector.

This precursor -> product ion transition is highly specific to the target molecule, effectively filtering out chemical noise from the complex biological matrix.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| This compound (8-Cl-dG) | 302.1 | 186.0 | The precursor is the [M+H]⁺ ion. The product ion corresponds to the chlorinated guanine base [8-Cl-Gua+H]⁺ following the loss of the deoxyribose sugar (116.1 Da). |

| Isotopically Labeled Internal Standard | e.g., 307.1 | 191.0 | Example for a [¹³C₅,¹⁵N₂]-8-Cl-dG. The exact m/z will depend on the specific labeling pattern. The fragmentation (loss of deoxyribose) is identical. |

This protocol provides a starting point for method development. Specific parameters should be optimized for the instrument in use.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating nucleosides.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 2-5%), ramping up to elute more hydrophobic compounds, before re-equilibrating. A shallow gradient is necessary to ensure baseline separation of 8-Cl-dG from other isobaric interferences and the much more abundant unmodified deoxyguanosine.

-

Flow Rate: ~0.2-0.4 mL/min.

-

Column Temperature: 40°C to improve peak shape and reproducibility.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

8-Cl-dG: Monitor the transition m/z 302.1 → 186.0.

-

Internal Standard: Monitor the corresponding transition (e.g., m/z 307.1 → 191.0).

-

-

Parameter Optimization: Instrument-specific parameters such as collision energy (CE), declustering potential (DP), and source temperatures must be optimized by infusing a pure standard of 8-Cl-dG to achieve maximum signal intensity for the specified MRM transition.

-

-

Quantification: A calibration curve is constructed by analyzing known concentrations of the 8-Cl-dG standard spiked with a constant amount of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of 8-Cl-dG in the biological samples is then determined from this curve. Results are typically normalized to the amount of DNA analyzed and expressed as the number of 8-Cl-dG adducts per 10⁶ or 10⁷ unmodified dG nucleosides.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is generally preferred, GC-MS can also be used. This method requires chemical derivatization to make the polar nucleosides volatile enough for gas chromatography.

-

Sample Preparation: The dried nucleoside extract from Protocol 2 is used.

-

Derivatization: The sample is derivatized using a silylating agent, most commonly N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[8] The reaction is typically carried out in a sealed vial at 70-90°C for 30-60 minutes. This reaction replaces the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (TMS) groups, creating a volatile derivative.

-

GC Separation: The derivatized sample is injected onto a non-polar capillary column (e.g., DB-5ms). The temperature program is designed to separate the TMS-derivatized nucleosides.

-

MS Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, monitoring for characteristic fragment ions of the derivatized 8-Cl-dG and its internal standard.

Causality Note: The choice between LC-MS/MS and GC-MS often depends on instrument availability and laboratory expertise. LC-MS/MS is generally considered more direct as it does not require derivatization, which can sometimes introduce variability. However, GC-MS can offer excellent chromatographic resolution.

Part 3: Synthesis and Validation: Ensuring Trustworthiness

The entire analytical system is anchored by the availability of high-purity analytical standards and a rigorously validated method.

Synthesis of Standards

For accurate quantification using isotope dilution mass spectrometry, both an unlabeled (native) standard and a stable isotope-labeled internal standard are required.

-

This compound (Native Standard): Synthesis can be achieved by direct chlorination of 2'-deoxyguanosine. A common method involves reacting 2'-deoxyguanosine with a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent such as dimethylformamide (DMF). The product is then purified using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Isotopically Labeled 8-Cl-dG: The synthesis of the labeled standard follows a similar route but starts with an isotopically labeled 2'-deoxyguanosine (e.g., [¹³C₁₀,¹⁵N₅]-2'-deoxyguanosine). These labeled starting materials can be custom synthesized or commercially procured. The subsequent chlorination step yields the desired labeled internal standard.[2] The incorporation of multiple heavy isotopes (e.g., +5 or more mass units) is crucial to ensure there is no mass overlap with the natural isotopic distribution of the unlabeled analyte.

The Self-Validating System: Method Validation

A protocol is only trustworthy if it is validated. Method validation establishes, through documented evidence, that the analytical procedure is suitable for its intended purpose. Key validation parameters, based on FDA and EMA guidelines, include:

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |

| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at known concentrations. | Mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | The closeness of agreement among a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria must be met. |

| Stability | The chemical stability of the analyte in the biological matrix under specific conditions (freeze-thaw, short-term, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |

Conclusion: From Bench to Insight

This compound is more than just another marker of DNA damage. It is a specific signal from the front lines of inflammatory conflict within the body, directly reporting on the activity of myeloperoxidase. Its accurate measurement provides a powerful tool for researchers investigating the role of inflammation-driven pathology in cancer, cardiovascular disease, and neurodegeneration. By implementing the robust analytical strategies detailed in this guide—from meticulous sample preparation to validated LC-MS/MS quantification—scientists and drug development professionals can generate high-quality, reliable data. This data, in turn, will fuel a deeper understanding of disease mechanisms and accelerate the development of novel therapeutics that target the destructive consequences of chronic inflammation.

References

-

Ravanat, J. L., Duretz, B., Guiller, A., Douki, T., & Cadet, J. (2012). Isotope dilution high-performance liquid chromatography-electrospray tandem mass spectrometry assay for the measurement of 8-oxo-7,8-dihydro-2'-deoxyguanosine in cellular DNA. Nature Protocols, 7(1), 59-70. [Link]

-

Henderson, J. P., Byun, J., Williams, M. V., & Heinecke, J. W. (2001). Production of 8-oxodeoxyguanosine and 8-chlorodeoxyguanosine in cellular DNA by the myeloperoxidase-H2O2-chloride system. Journal of Biological Chemistry, 276(48), 44877-44882. [Link]

-

Vissers, M. C. M., & Winterbourn, C. C. (2009). Myeloperoxidase-derived oxidants and the biological damage they inflict. Journal of Inherited Metabolic Disease, 32(5), 604-613. [Link]

-

Sawa, T., Akaike, T., & Maeda, H. (2006). 8-Nitroguanosine, a specific marker of nitrative stress, is a potent small-molecular-weight inducer of apoptosis. Toxicology and Applied Pharmacology, 217(1), 47-54. [Link]

-

Whiteman, M., Siau, J. L., & Halliwell, B. (2003). Lack of hydroxyl radical production from the reaction between hypochlorous acid and the superoxide radical. Free Radical Biology and Medicine, 34(10), 1295-1302. [Link]

-

Klebanoff, S. J. (2005). Myeloperoxidase: friend and foe. Journal of leukocyte biology, 77(5), 598-625. [Link]

-

Stadler, R. H., Staempfli, A. A., Fay, L. B., Turesky, R. J., & Welti, D. H. (1994). Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases and their corresponding 2'-deoxynucleosides. Chemical research in toxicology, 7(6), 784-791. [Link]

-

Sassa, A., Kamoshita, N., Matsuda, T., Ishii, Y., Kuraoka, I., Nohmi, T., ... & Yasui, M. (2013). Miscoding properties of this compound, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases. Mutagenesis, 28(1), 81-88. [Link]

-

Chapman, A. L. P., Seden, P. T., & Sale, C. (2013). Myeloperoxidase and its substrates: formation of specific markers and reactive compounds during inflammation. Amino acids, 44(3), 739-753. [Link]

-

R Core Team (2021). R: A language and environment for statistical computing. R Foundation for Statistical Computing, Vienna, Austria. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Gu, J., Chen, C. S., & Zhang, Q. M. (2010). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass spectrometry reviews, 29(4), 579-606. [Link]

-

Valavanidis, A., Vlachogianni, T., & Fiotakis, C. (2009). 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis. Journal of Environmental Science and Health, Part C, 27(2), 120-139. [Link]

-

RWD Life Science. (2023). 8 Commonly Used Methods for DNA Extraction. [Link]

-

Roldan-Arjona, T., & Ariza, R. R. (2009). Repair of oxidative DNA damage in plants. Journal of experimental botany, 60(1), 15-26. [Link]

-

Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]

-

Jaruga, P., & Dizdaroglu, M. (1996). Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry. Nucleic acids research, 24(8), 1389-1394. [Link]

-

Borges, C. R., & Martin, S. A. (2011). Mass spectrometry of structurally modified DNA. Mass spectrometry reviews, 30(2), 195-227. [Link]

-

Peres, P. S., Valerio, A., & Martinez, G. R. (2016). Synthesis of 8-oxo-7, 8-dihydro-2'-deoxyguanosine from 2'-deoxyguanosine using Cu (II)/H2O2/ascorbate: A new strategy for an improved yield. BioTechniques, 60(6), 279-284. [Link]

-

Gouveia, A. M., Oliveira, P. J., & Jones, J. G. (2017). Synthesis of stable isotope-labeled universal surrogate peptide for use as an internal standard in LC-MS/MS bioanalysis of human IgG and Fc-fusion protein drug candidates. Journal of labelled compounds & radiopharmaceuticals, 60(9), 425-430. [Link]

-

Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. The FASEB journal, 17(10), 1195-1214. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases and their corresponding 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. jfda-online.com [jfda-online.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. gcms.cz [gcms.cz]

- 9. mzcloud.org [mzcloud.org]

- 10. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Chloro-2'-deoxyguanosine: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloro-2'-deoxyguanosine (8-Cl-dG) is a halogenated purine nucleoside of significant interest in biomedical research and drug development. It is recognized as a major DNA adduct formed by the reaction of 2'-deoxyguanosine with hypochlorous acid (HOCl), a reactive oxygen species generated by myeloperoxidase during inflammation.[1][2] This association places 8-Cl-dG at the crossroads of inflammation-induced carcinogenesis, making it a critical biomarker and a subject of mechanistic studies.[1][2] Understanding the chemical properties and stability of 8-Cl-dG is paramount for its accurate quantification in biological samples, for the synthesis of standards and probes, and for the development of potential therapeutic agents that may target pathways involving this lesion. This guide provides a comprehensive overview of the chemical characteristics and stability profile of this compound, supported by experimental insights and protocols.

Chemical Properties of this compound

The introduction of a chlorine atom at the C8 position of the purine ring significantly influences the physicochemical properties of 2'-deoxyguanosine. These alterations are critical for its biological activity and analytical behavior.

Structure and Physicochemical Parameters

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂ClN₅O₄ | [3] |

| Molecular Weight | 301.69 g/mol | [3] |

| CAS Number | 437715-62-3 | [3] |

| Appearance | White to off-white solid | --- |

| pKa | Estimated to be similar to 8-oxoguanine, with a first pKa around 8.5-9.5 for the N1 proton and a second pKa at a higher pH.[4] | Theoretical/Analog Data |

| Solubility | Expected to have moderate solubility in water and polar organic solvents like DMSO and DMF, similar to other modified nucleosides. | Analog Data |

Spectroscopic Characteristics

The structural characterization of this compound relies on various spectroscopic techniques.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are essential for confirming the identity and purity of 8-Cl-dG. The chlorine atom at the C8 position induces characteristic shifts in the NMR spectrum compared to the parent nucleoside, 2'-deoxyguanosine.

-

¹H NMR: The H8 proton signal, typically found around 8 ppm in deoxyguanosine, is absent in the spectrum of 8-Cl-dG. The sugar protons (H1', H2', H3', H4', H5') will exhibit their characteristic signals, which can be used to confirm the deoxyribose moiety.

-

¹³C NMR: The C8 carbon signal will be significantly shifted due to the electronegative chlorine atom. The other carbon signals of the purine and deoxyribose rings will also show slight shifts.

A representative ¹H NMR spectrum of a chlorinated guanosine adduct shows the disappearance of the H8 proton signal, a key indicator of substitution at this position.[5]

Mass spectrometry is a powerful tool for the identification and quantification of 8-Cl-dG. Electrospray ionization (ESI) is a commonly used technique for the analysis of nucleosides.

-

Molecular Ion: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6][7] This results in two peaks separated by 2 m/z units, with the peak corresponding to the ³⁵Cl isotope being three times more intense.[6]

-

Fragmentation: The fragmentation pattern of 8-Cl-dG is expected to involve the cleavage of the glycosidic bond, resulting in the formation of the 8-chloroguanine base fragment. Further fragmentation of the sugar moiety and the purine ring can also be observed.

The UV-Vis absorption spectrum of this compound is influenced by the chlorine substituent. The wavelength of maximum absorbance (λmax) can be used for quantification and to monitor reactions. The λmax is expected to be in the range of 250-280 nm, typical for purine derivatives.

Stability of this compound

The stability of this compound under various conditions is a critical consideration for its handling, storage, and analysis, as well as for understanding its persistence in biological systems.

pH Stability

Thermal Stability

Elevated temperatures can lead to the degradation of 8-Cl-dG. It is recommended to store the compound at low temperatures (-20°C or below) to minimize degradation.[3] Forced degradation studies, involving exposure to heat, can help to identify potential degradation products and establish degradation pathways.[8][9][10][11][12]

Photostability

Exposure to light, particularly UV radiation, can cause photochemical degradation of purine nucleosides. It is advisable to protect solutions of 8-Cl-dG from light to prevent the formation of photoproducts.[13] Photostability testing is a crucial component of forced degradation studies as outlined by ICH guidelines.[13]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by the direct chlorination of 2'-deoxyguanosine. A common method involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS).

Protocol for Synthesis of this compound:

-

Dissolve 2'-deoxyguanosine in a suitable solvent, such as dimethylformamide (DMF) or a mixture of water and a co-solvent.

-

Add N-chlorosuccinimide (NCS) to the solution in a stoichiometric or slight excess amount.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, quench any excess NCS with a reducing agent (e.g., sodium thiosulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain pure this compound.

Causality: The use of NCS provides a source of electrophilic chlorine that readily attacks the electron-rich C8 position of the guanine ring. The choice of solvent is critical to ensure the solubility of both the starting material and the reagent. Purification is essential to remove unreacted starting material, by-products, and the succinimide formed during the reaction.

Purification and Analysis by HPLC

High-performance liquid chromatography (HPLC) is the method of choice for the purification and quantitative analysis of this compound.

Protocol for HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium acetate or triethylammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: UV detection at the λmax of 8-Cl-dG (around 260 nm) is standard. For higher sensitivity and specificity, mass spectrometric detection (LC-MS) is preferred.[14]

-

Sample Preparation: Dissolve the 8-Cl-dG sample in the mobile phase or a compatible solvent. Ensure the sample is filtered before injection to prevent column clogging.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using certified standards of this compound.[15]

Self-Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable and reproducible results. The use of an internal standard can improve the accuracy of quantification.

Visualization of Key Concepts

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Workflow for Stability Testing

Caption: General workflow for assessing the stability of this compound.

Conclusion

This compound is a molecule of considerable scientific interest due to its role as a marker of inflammation-induced DNA damage and its potential implications in carcinogenesis. A thorough understanding of its chemical properties, including its spectroscopic characteristics and stability profile, is essential for researchers in the fields of toxicology, drug development, and molecular biology. The protocols and information provided in this guide are intended to serve as a valuable resource for the synthesis, handling, and analysis of this important nucleoside adduct. Further research into the detailed degradation kinetics and pathways of 8-Cl-dG will provide deeper insights into its biological fate and significance.

References

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

- Birnbaum, G. I., Lassota, P., & Shugar, D. (1987).

-

Henderson, J. P., Byun, J., & Heinecke, J. W. (2000). 1 H NMR spectra of guanosine (A) and its HPLC-purified chlorinated adduct (B). ResearchGate. Retrieved from [Link]

- Jena, N. R., & Mishra, P. C. (2008). Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model. The Journal of Physical Chemistry B, 112(51), 16860–16873.

- Kaur, H., & Halliwell, B. (1994). DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine. Annals of the New York Academy of Sciences, 738, 151–157.

- Lartia, R., & Guy, A. (2019). Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'-deoxy-7,8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA. The Journal of Organic Chemistry, 84(15), 9414–9421.

- Patel, B. A., & Sharma, N. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science, 10(5), 727–734.

-

Routledge. (n.d.). Mass Spectrometry of Nucleosides and Nucleic Acids - 1st Edition. Retrieved from [Link]

- Sassa, A., Kamoshita, N., Matsuda, T., Ishii, Y., Kuraoka, I., Nohmi, T., Ohta, T., Honma, M., & Yasui, M. (2012). Miscoding properties of this compound, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases. Mutagenesis, 28(1), 67–73.

-

Schlegel, H. B. (n.d.). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using D. Schlegel Group. Retrieved from [Link]

- Verdolino, V., Cammi, R., & Schlegel, H. B. (2008). Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model. The Journal of Physical Chemistry B, 112(51), 16860–16873.

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).

- Wang, Y., & Li, L. (2023). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. Molecules, 28(11), 4381.

-

Zhang, Y., & Chen, X. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 427–435.

-

Klick, S., & Mu, A. (2021). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Retrieved from [Link]

-

M. D. BalaKumaran. (2022). UV-Vis absorption spectra of chloro (a) and aqua (b) Pt(ii) complexes. ResearchGate. Retrieved from [Link]

-

MDPI. (2024). Recognition of 8-Oxo-2′-deoxyguanosine in DNA Using the Triphosphate of 2′-Deoxycytidine Connecting the 1,3-Diazaphenoxazine Unit, dCdapTP. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of [1,3, NH2-15N3] (5′S)-8,5′-cyclo-2′-deoxyguanosine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective [9‐15N] Guanosine for Nuclear Magnetic Resonance Studies of Large Ribonucleic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Schöneich, C. (2019). Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion. Molecules, 24(19), 3507.

- Sassa, A., Kamoshita, N., Matsuda, T., Ishii, Y., Kuraoka, I., Nohmi, T., Ohta, T., Honma, M., & Yasui, M. (2012). Miscoding properties of this compound, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases. Mutagenesis, 28(1), 67–73.

- Singh, R., & Kumar, S. (2015). Synthesis and Evaluation of Diguanosine Cap Analogs Modified at the C8-Position by Suzuki–Miyaura Cross-Coupling: Discovery of 7-Methylguanosine-Based Molecular Rotors. The Journal of Organic Chemistry, 80(12), 6144–6155.

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

-

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... Retrieved from [Link]

- Camaioni, E. (2013). Synthesis of oxygen-linked 8-phenoxyl-deoxyguanosine nucleoside analogues. Molecules, 18(11), 13994–14006.

- Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. The FASEB Journal, 17(10), 1195–1214.

-

Cooke, M. S., & Lunec, J. (2001). Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry. National Institute of Standards and Technology. Retrieved from [Link]

- Galić, N., Valinger, D., & Jurak, G. (2013). Determination of 8-hydroxy-2'deoxyguanosine in urine using HPLC with electrochemical detection. Arhiv za higijenu rada i toksikologiju, 64(1), 29–36.

-

Horio, M., & Igarashi, T. (2010). Determination of human serum 8-hydroxy-2′-deoxyguanosine (8-OHdG) by HPLC-ECD combined with solid phase extraction (SPE). ResearchGate. Retrieved from [Link]

- Kaur, H., & Halliwell, B. (1994). Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry. Nucleic Acids Research, 22(15), 3245–3246.

- Kellner, S., & Helm, M. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3253–3264.

-

Nanomaterial-Registrierung. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectrometry analysis of nucleosides and nucleotides. Retrieved from [Link]

-

PubMed. (n.d.). 15N nuclear magnetic resonance studies on the tautomerism of 8-hydroxy-2'-deoxyguanosine, 8-hydroxyguanosine, and other C8-substituted guanine nucleosides. Retrieved from [Link]

Sources

- 1. Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Miscoding properties of this compound, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pharmtech.com [pharmtech.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

- 12. researchgate.net [researchgate.net]

- 13. database.ich.org [database.ich.org]

- 14. Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry: Comparison with Measurement by Gas Chromatography-Mass Spectrometry | NIST [nist.gov]

- 15. 8-Oxo-2’-deoxyguanosine-13C,15N2 | LGC Standards [lgcstandards.com]

Formation of 8-Chloro-2'-deoxyguanosine from Hypochlorous Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the formation of 8-Chloro-2'-deoxyguanosine (8-Cl-dG), a significant biomarker of inflammation-induced DNA damage. The guide is intended for researchers, scientists, and drug development professionals engaged in the study of oxidative stress, carcinogenesis, and the development of related therapeutic interventions. We will delve into the chemical intricacies of its formation from hypochlorous acid, detail robust methodologies for its synthesis and quantification, and discuss its broader implications in disease pathology. This document is designed to serve as a practical and authoritative resource, combining established scientific principles with actionable experimental protocols.

Introduction: The Significance of this compound

Chronic inflammation is a well-established driver of various human pathologies, including cancer.[1][2] At the heart of this connection lies the production of reactive oxygen and halogen species by immune cells, which can inflict damage on cellular macromolecules, including DNA. One of the key players in this process is the enzyme myeloperoxidase (MPO), which is abundantly expressed in neutrophils.[1][2] MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1][2]

Hypochlorous acid readily reacts with biological molecules, and of particular interest is its interaction with the DNA base guanine. This reaction leads to the formation of several adducts, with this compound (8-Cl-dG) being a major and relatively stable product. The presence of 8-Cl-dG in cellular DNA is a direct indicator of MPO-driven, inflammation-mediated DNA damage. Its mutagenic potential further underscores its importance in the etiology of inflammation-associated cancers.[1]

This guide will provide a detailed exploration of the chemistry, synthesis, and analysis of 8-Cl-dG, equipping researchers with the knowledge and tools necessary to investigate its role in health and disease.

The Chemical Genesis: Formation of 8-Cl-dG from Hypochlorous Acid

The formation of 8-Cl-dG from the reaction of 2'-deoxyguanosine (dG) with hypochlorous acid is a nuanced electrophilic substitution reaction. The C8 position of the guanine base is electron-rich and thus susceptible to attack by electrophiles.

The Reaction Mechanism

The currently accepted mechanism involves the electrophilic attack of HOCl on the C8 position of the guanine base of 2'-deoxyguanosine. While the precise intermediates are still a subject of investigation, the overall transformation can be summarized as follows:

-

Electrophilic Attack: The chlorine atom in hypochlorous acid carries a partial positive charge and acts as an electrophile. It attacks the electron-rich C8 position of the guanine ring.

-

Formation of a Chlorinated Intermediate: This attack leads to the formation of an unstable intermediate.

-

Rearomatization: The intermediate then loses a proton to regain the aromaticity of the purine ring system, resulting in the stable this compound product.

Alongside 8-Cl-dG, other oxidation and rearrangement products can also be formed, underscoring the complexity of the reaction.

Diagram: Proposed Reaction Mechanism for the Formation of 8-Cl-dG

Sources

An In-depth Technical Guide to 8-Chloro-2'-deoxyguanosine in Inflammation-Driven Carcinogenesis

Executive Summary

Chronic inflammation is a well-established driver of carcinogenesis, contributing to an estimated 25% of human cancers.[1] A key mechanism linking these processes is the sustained production of reactive oxygen and chlorine species by immune cells, leading to oxidative and halogenative damage to cellular macromolecules, including DNA. This guide focuses on 8-Chloro-2'-deoxyguanosine (8-Cl-dG), a significant DNA adduct formed in the inflammatory milieu. Generated by myeloperoxidase-derived hypochlorous acid, 8-Cl-dG is not merely a marker of damage but an active participant in mutagenesis.[2] Its formation, mutagenic potential, and role in activating pro-oncogenic signaling pathways place it at a critical nexus of inflammation and cancer. This document provides a comprehensive technical overview of the mechanisms of 8-Cl-dG formation, its carcinogenic consequences, and detailed experimental frameworks for its study, intended for researchers, scientists, and professionals in drug development.

The Genesis of a Mutagenic Lesion: From Inflammation to DNA Chlorination

The initiation of 8-Cl-dG formation is rooted in the innate immune response. During chronic inflammation, phagocytic cells such as neutrophils are recruited to the tissue site where they become activated.[3] These cells play a crucial role in host defense by releasing a potent arsenal of antimicrobial agents, including reactive halogen species.[4][5]

The Myeloperoxidase-Hypochlorous Acid System

A key enzyme released by neutrophils is Myeloperoxidase (MPO), a heme-containing peroxidase.[6] MPO catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), which are present at physiological concentrations, to produce the highly reactive oxidant, hypochlorous acid (HOCl).[3][6]

Enzymatic Reaction: H₂O₂ + Cl⁻ + H⁺ --(MPO)--> HOCl + H₂O

While essential for killing pathogens, the overproduction of HOCl in chronic inflammatory states leads to significant collateral damage to host tissues.[7] Cellular DNA is a primary target of this chemical assault.[2] HOCl readily reacts with the guanine base in DNA, leading to the formation of several adducts, with this compound being a major and stable product.[2][8]

Carcinogenic Consequences of 8-Cl-dG Formation

The presence of 8-Cl-dG within the genome is a significant event that drives carcinogenesis through multiple integrated mechanisms: direct mutagenesis, activation of pro-oncogenic signaling, and the challenge it poses to cellular DNA repair machinery.

Direct Mutagenic Activity

8-Cl-dG is a potent pro-mutagenic lesion. Unlike the canonical guanine, the chlorinated adduct can be misread by DNA polymerases during replication. Studies using site-specifically modified oligodeoxynucleotides have demonstrated that the presence of a single 8-Cl-dG in a template strand can lead to:

-

Base Misincorporation: While some polymerases correctly insert cytosine, others, notably human DNA polymerase κ, can misincorporate dAMP, dGMP, or dTMP opposite the lesion.[2]

-

Deletions: DNA polymerase κ has also been shown to promote one-base deletions at the site of the 8-Cl-dG adduct.[2]

These replication errors, if not repaired, become fixed as permanent mutations in subsequent cell divisions. The resulting G→T transversions, G→A transitions, and frameshift mutations can activate oncogenes or inactivate tumor suppressor genes, directly contributing to neoplastic transformation.

Activation of Pro-Oncogenic Signaling Pathways

The formation of 8-Cl-dG constitutes a form of DNA damage that elicits a cellular DNA Damage Response (DDR). In acute settings, the DDR functions to halt the cell cycle and facilitate repair. However, under conditions of chronic inflammation, the persistent formation of adducts like 8-Cl-dG leads to sustained DDR signaling, which can paradoxically promote cancer development. This occurs through the activation of key inflammation- and survival-related transcription factors.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The DDR is known to activate the NF-κB pathway.[9] NF-κB is a master regulator of inflammation and cell survival.[10] Its chronic activation in response to persistent DNA damage creates a feedback loop, promoting the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and anti-apoptotic proteins, thereby fostering a tumor-promoting microenvironment.[5][10]

-

STAT3 (Signal Transducer and Activator of Transcription 3): The NF-κB-induced cytokine IL-6 is a potent activator of the JAK-STAT3 pathway.[5] Persistent STAT3 activation is a hallmark of many inflammation-driven cancers, where it drives genes involved in proliferation, survival, invasion, and immunosuppression.[5][11]

Thus, 8-Cl-dG can be viewed as an upstream initiator of a signaling cascade that bridges DNA damage with the activation of potent oncogenic pathways.

DNA Repair and Genomic Instability

The cell's ability to repair DNA damage is critical for preventing mutagenesis. The repair pathway employed often depends on the nature of the lesion.

-

Base Excision Repair (BER): Small, non-helix-distorting lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) are primarily repaired by the BER pathway, initiated by DNA glycosylases like OGG1 that recognize and excise the damaged base.[3][4]

-

Nucleotide Excision Repair (NER): In contrast, bulky adducts that cause significant distortion of the DNA double helix are substrates for the NER pathway.[1] This pathway recognizes the distortion and removes a short oligonucleotide segment containing the lesion.[1]

Given that the covalent bonding of a chlorine atom to the C8 position of guanine creates a larger, more helix-distorting lesion than the C8-oxo adduct, it is mechanistically probable that 8-Cl-dG is primarily repaired by the Nucleotide Excision Repair (NER) pathway . This is supported by studies on similarly bulky oxidative lesions, such as 8,5'-cyclopurines, which are confirmed substrates for NER, not BER.[12] If the rate of 8-Cl-dG formation during chronic inflammation overwhelms the capacity of the NER pathway, the accumulation of unrepaired lesions leads to genomic instability, a key hallmark of cancer.

Experimental Frameworks for Studying 8-Cl-dG

Investigating the role of 8-Cl-dG in carcinogenesis requires robust in vivo models and highly sensitive analytical methods.

In Vivo Model: Lipopolysaccharide (LPS)-Induced Inflammation

A well-established and clinically relevant model for studying inflammation-induced DNA damage is the administration of Lipopolysaccharide (LPS) to rodents.[13] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response and induces a systemic inflammatory state characterized by neutrophil infiltration and MPO activity.[9][14] This model has been successfully used to demonstrate the in vivo formation of 8-Cl-dG in tissues like the liver.[13]

Analytical Methodologies

Protocol 1: Quantification of 8-Cl-dG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for accurate and sensitive quantification of DNA adducts. The methodology relies on the separation of the adduct from normal nucleosides via HPLC followed by highly specific detection using mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Step-by-Step Methodology:

-

Sample Preparation (Tissue):

-

Homogenize ~50-100 mg of frozen tissue in a lysis buffer.

-

Extract genomic DNA using a standard phenol-chloroform extraction protocol or a commercial DNA isolation kit, ensuring high purity (A260/A280 ratio of ~1.8).

-

Digest the purified DNA (~50 µg) to individual nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase) at 37°C for 2-4 hours.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-Cl-dG) to the digested sample to correct for sample loss and matrix effects.

-

Remove proteins by ultrafiltration (e.g., using a 10 kDa cutoff filter).

-

-

Sample Preparation (Urine):

-

Thaw frozen urine samples and centrifuge to remove particulates.

-

Add the internal standard to an aliquot (e.g., 100-500 µL) of urine.

-

Perform solid-phase extraction (SPE) using a reverse-phase cartridge (e.g., Oasis HLB) to concentrate the analyte and remove interfering salts and polar compounds.[15]

-

Elute the analyte, dry the eluate under nitrogen, and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the prepared sample onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor for the specific parent-to-daughter ion transitions for both the analyte and the internal standard. For 8-Cl-dG, this would typically be the transition from the protonated molecule [M+H]⁺ to the protonated base fragment (after loss of the deoxyribose sugar).

-

Analyte (8-Cl-dG): e.g., m/z 302 -> m/z 186

-

Internal Standard ([¹⁵N₅] 8-Cl-dG): e.g., m/z 307 -> m/z 191

-

-

Quantification: Create a calibration curve using known concentrations of 8-Cl-dG standards. Quantify the amount of 8-Cl-dG in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results for tissue are typically expressed as number of adducts per 10⁶ or 10⁷ normal dG nucleosides, while urine results are often normalized to creatinine concentration (e.g., ng/g creatinine).[13]

-

Protocol 2: Immunohistochemical (IHC) Detection of 8-Cl-dG in Tissues

IHC provides crucial spatial information, allowing for the visualization of 8-Cl-dG within specific cell types and tissue structures. This requires a highly specific primary antibody against 8-Cl-dG.

Step-by-Step Methodology:

-

Tissue Preparation:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

To unmask the epitope, perform heat-induced epitope retrieval. Immerse slides in a citrate buffer (10 mM, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 10-20 minutes.[12]

-

Allow slides to cool to room temperature.

-

-

Staining Procedure:

-

Wash slides in a buffer solution (e.g., PBS or TBS).

-

Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.

-

Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 1 hour.

-

Incubate with the primary antibody (anti-8-Cl-dG) at an optimized dilution overnight at 4°C in a humidified chamber.

-

Wash slides, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the signal using a chromogen substrate like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[8]

-

Counterstain the nuclei with hematoxylin (blue) to provide morphological context.

-

-

Dehydration and Mounting:

-

Dehydrate the stained slides through graded ethanol and xylene.

-

Coverslip the slides using a permanent mounting medium.

-

Visualize under a light microscope and perform semi-quantitative (e.g., H-score) or quantitative image analysis.

-

Data Presentation: Oxidized Guanine Adducts as Biomarkers

Quantitative analysis is essential for establishing the link between inflammation and cancer. While extensive quantitative data for 8-Cl-dG is emerging, the closely related adduct, 8-hydroxy-2'-deoxyguanosine (8-OHdG), serves as a well-validated biomarker for oxidative stress and carcinogenesis, illustrating the utility of this class of DNA lesions.

Table 1: Representative Quantitative Levels of Oxidized Guanine Adducts in Human Samples

| Analyte | Sample Type | Condition | Mean Level | Control Level | Fold Change | Reference |

| 8-OHdG | Urine | Cigarette Smokers | 24.08 ng/g creatinine | 7.46 ng/g creatinine | ~3.2x | [13] |

| 8-oxodG | Breast Tissue | Cancer | 2.07 / 10⁵ dG | 1.34 / 10⁵ dG | ~1.5x | |

| 8-oxodG | Colorectal Tissue | Cancer | 2.53 / 10⁵ dG | 1.62 / 10⁵ dG | ~1.6x | |

| 8-oxodG | Gastric Cancer PMNCs | Cancer | 8.43 / 10⁶ dG | 4.16 / 10⁶ dG | ~2.0x |

This table presents data for the related biomarker 8-OHdG/8-oxodG to demonstrate the principle of using oxidized guanine adducts for risk assessment and disease monitoring. PMNCs = Peripheral Mononuclear Cells.

Conclusion and Future Directions

This compound is a critical molecular lesion that mechanistically links chronic inflammation to the onset of cancer. Its formation by MPO-derived HOCl, potent mutagenicity, and ability to trigger pro-oncogenic signaling pathways underscore its importance as both a biomarker and a mediator of carcinogenesis. The experimental frameworks detailed herein provide a robust platform for researchers to further elucidate its role in specific cancer types and to explore novel preventative and therapeutic strategies.

Future research should focus on:

-

Validating 8-Cl-dG as a clinical biomarker for early cancer detection or risk stratification in patients with chronic inflammatory diseases.

-

Developing targeted therapies aimed at inhibiting MPO activity in chronically inflamed tissues to prevent the formation of 8-Cl-dG.

-

Investigating therapeutic strategies to enhance the Nucleotide Excision Repair pathway in high-risk populations to more effectively remove these and other bulky DNA adducts.

A deeper understanding of the biology of 8-Cl-dG will undoubtedly open new avenues for intervention in the progression from chronic inflammation to malignancy.

References

-

Sassa, A., Kamoshita, N., Matsuda, T., Ishii, Y., Kuraoka, I., Nohmi, T., Ohta, T., Honma, M., & Yasui, M. (2012). Miscoding properties of this compound, a hypochlorous acid-induced DNA adduct, catalysed by human DNA polymerases. Mutagenesis, 28(1), 97-103. [Link]

-

Asahi, T., Kondo, H., Masuda, M., Nishino, H., Aratani, Y., Naito, Y., Yoshikawa, T., Hisaka, S., Kato, Y., & Osawa, T. (2010). Chemical and immunochemical detection of 8-halogenated deoxyguanosines at early stage inflammation. The Journal of Biological Chemistry, 285(11), 8187-8195. [Link]

-